7-Bromo-2-chloro-5,6,8-trifluoro-1H-quinazolin-4-one is a synthetic organic compound belonging to the quinazoline family, which is characterized by its heterocyclic structure that includes nitrogen atoms. This compound is notable for its various halogen substituents, which can influence its chemical reactivity and biological activity. The chemical formula for this compound is , and it has a molecular weight of approximately 292.48 g/mol. The compound's unique structure and properties make it a subject of interest in medicinal chemistry and material science.
The compound is classified under the category of quinazolines, which are bicyclic compounds containing a benzene ring fused with a pyrimidine ring. Quinazolines have been studied for their diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. The specific structure of 7-Bromo-2-chloro-5,6,8-trifluoro-1H-quinazolin-4-one allows it to interact with various biological targets, enhancing its potential as a pharmaceutical agent.
The synthesis of 7-Bromo-2-chloro-5,6,8-trifluoro-1H-quinazolin-4-one can be achieved through several methods, primarily involving the reaction of appropriate starting materials under controlled conditions. One common approach involves:
The yield of this synthesis can vary but is often reported to be around 67% to 100%, depending on the specific conditions employed. Characterization techniques such as Mass Spectrometry (ESI-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are typically used to confirm the identity and purity of the synthesized compound.
The molecular structure of 7-Bromo-2-chloro-5,6,8-trifluoro-1H-quinazolin-4-one features:
This arrangement contributes to its unique physicochemical properties.
Key structural data includes:
7-Bromo-2-chloro-5,6,8-trifluoro-1H-quinazolin-4-one can undergo various chemical reactions typical for quinazolines:
Reactions should be monitored using chromatographic techniques to ensure completion and assess product purity.
The mechanism of action for 7-Bromo-2-chloro-5,6,8-trifluoro-1H-quinazolin-4-one primarily involves its interaction with biological targets such as enzymes or receptors:
Quantitative data on binding affinities or inhibition constants would typically be obtained through biochemical assays.
Key physical properties include:
Chemical properties include:
7-Bromo-2-chloro-5,6,8-trifluoro-1H-quinazolin-4-one has potential applications in:
Quinazolin-4-one derivatives represent a privileged scaffold in modern anticancer drug discovery due to their versatility in interacting with diverse biological targets. These heterocyclic compounds exhibit a remarkable capacity for selective protein inhibition, particularly against enzymes overexpressed in cancer cells. The planar bicyclic structure of quinazolin-4-one enables intercalation into DNA and precise binding to enzyme active sites, making it an ideal pharmacophore for designing targeted therapies [3] [5].
Recent advancements have demonstrated the efficacy of quinazolinone-based dual-target inhibitors, exemplified by the development of ADTL-BPI1901 (compound 19d). This molecule simultaneously inhibits poly(ADP-ribose) polymerase-1 (PARP1) and bromodomain-containing protein 4 (BRD4), two critical targets in breast cancer pathogenesis. The synthetic lethality approach achieved through PARP1 inhibition is particularly effective against homologous recombination-deficient (HRD) cancers, while BRD4 inhibition disrupts oncogene expression. The quinazolinone core enables this dual-targeting capability through strategic structural modifications at key positions [3].
The synthetic versatility of the quinazolinone scaffold facilitates systematic structure-activity relationship (SAR) studies. Researchers can introduce diverse substituents at positions C2, C6, and C7 to optimize target affinity and pharmacokinetic properties. For instance, the 7-bromo-6-chloro substitution pattern (as seen in CID 59558366) enhances DNA binding capability in tumor cells, while 2-chloro derivatives (exemplified by CID 45790052) demonstrate improved kinase inhibition profiles. This modularity accelerates lead optimization cycles in oncology drug discovery [4] [5].
Table 1: Structural Features of Bioactive Quinazolin-4-one Derivatives
Compound | Molecular Formula | Molecular Weight | Key Positions | Therapeutic Relevance |
---|---|---|---|---|
7-Bromo-2-chloro-5,6,8-trifluoroquinazolin-4-ol | C₈HBrClF₃N₂O | 313.46 | 5,6,8-F; 7-Br; 2-Cl | Multi-targeted anticancer agent |
7-Bromo-2-chloroquinazolin-4(3H)-one | C₈H₄BrClN₂O | 259.49 | 7-Br; 2-Cl | PARP1 inhibition |
7-Bromo-6-chloro-1H-quinazolin-4-one | C₈H₄BrClN₂O | 259.49 | 7-Br; 6-Cl | Kinase inhibition |
ADTL-BPI1901 (19d) | Not specified | Not specified | Strategic halogen placement | Dual PARP1/BRD4 inhibition |
Halogen atoms serve as critical structural elements in optimizing the pharmacological profile of quinazolin-4-one derivatives. Their incorporation significantly influences molecular recognition, binding thermodynamics, and cellular permeability. In the specific case of 7-bromo-2-chloro-5,6,8-trifluoro-1H-quinazolin-4-one, the strategic positioning of bromine, chlorine, and fluorine atoms creates a synergistic electronic and steric profile that enhances anticancer activity through multiple mechanisms [1] [6] [8].
The electronegativity and size of halogens directly impact target binding. Bromine at position C7 (C-Br bond length ~1.90 Å as observed in crystallographic studies) provides substantial hydrophobic contact surfaces for van der Waals interactions with protein pockets. Simultaneously, chlorine at C2 (C-Cl bond length ~1.74 Å) enhances electron-withdrawing effects on the quinazolinone core, increasing hydrogen-bond accepting capacity of the carbonyl oxygen. This dual halogenation creates complementary binding regions within a single molecule [7]. Fluorine atoms at positions C5, C6, and C8 confer distinct advantages: their small atomic radius (van der Waals radius ~1.47 Å) permits dense substitution without steric clash, while their high electronegativity lowers pKa values and enhances membrane permeability. The trifluoro pattern in particular generates a strong electron-deficient ring system, increasing reactivity toward nucleophilic residues in target enzymes. This electronic modulation improves inhibition constants (Ki) against kinases and DNA repair enzymes by orders of magnitude compared to non-halogenated analogs [1] [8].
Table 2: Functional Roles of Halogen Substituents in Quinazolin-4-one Bioactivity Optimization
Halogen Position | Atomic Properties | Biological Impact | Representative Compound |
---|---|---|---|
C7-Bromine | Large hydrophobic surface (Ų: ~22) | Enhanced hydrophobic pocket binding; extended residence time in target enzymes | 7-Bromo-2-chloro-5,6,8-trifluoroquinazolin-4-ol [1] |
C2-Chlorine | Moderate σ-hole potential | Improved leaving group capacity; electrophile generation for covalent targeting | 7-Bromo-2-chloroquinazolin-4(3H)-one [6] |
C5,6,8-Trifluoro | High electronegativity (χP: 4.0) | Membrane permeability enhancement; metabolic stability; electron-withdrawal | 7-Bromo-6-chloro-5,8-difluoro-2-(methylthio)quinazolin-4(1H)-one [8] |
Ortho-F/Cl pairs | Complementary σ-hole angles | Cooperative halogen bonding networks with protein residues | Crystal structure of 7-bromo-2-(4-chloro-phenyl) [7] |
The spatial arrangement of multiple halogens creates cooperative effects that cannot be achieved with single substitutions. Crystallographic analysis of halogenated quinazolines reveals that ortho-positioned chlorine and bromine atoms form complementary σ-holes that engage in multi-point halogen bonding with protein targets. These interactions significantly enhance binding affinity and selectivity—critical factors for reducing off-target effects in cancer therapy. Molecular modeling studies indicate that the 7-bromo-2-chloro-5,6,8-trifluoro substitution pattern establishes optimal halogen bonding distances (3.0-3.5 Å) with key residues in both PARP1 (Tyr907, Glu988) and BRD4 (Asn140, Tyr97) binding pockets, explaining its dual-targeting capability [3] [7].
Lipophilicity modulation through halogenation directly influences cellular uptake and bioavailability. The trifluoro pattern combined with bromine and chlorine substituents elevates logP values into the optimal range for anticancer agents (logP = 2.5-3.5), facilitating passive diffusion across cancer cell membranes. This balanced lipophilicity is evidenced in the structural analogs like 7-bromo-6-chloro-5,8-difluoro-2-(methylthio)quinazolin-4(1H)-one (predicted logP: 2.65), which shares the multi-halogenated design strategy [8].
CAS No.: 6831-14-7
CAS No.: 53938-08-2
CAS No.: 4261-17-0
CAS No.: 2016-48-0
CAS No.: 21416-85-3